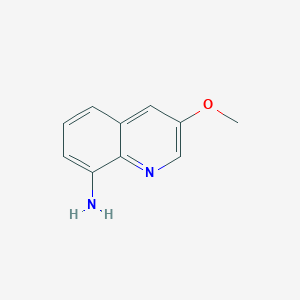
3-甲氧基喹啉-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxyquinolin-8-amine is a chemical compound that belongs to the quinoline family. . The compound’s structure consists of a quinoline ring with a methoxy group at the 3-position and an amine group at the 8-position.
科学研究应用
3-Methoxyquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial, anticancer, and antifungal properties.
Medicine: Research has shown that 3-Methoxyquinolin-8-amine and its derivatives have potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用机制
Target of Action
3-Methoxyquinolin-8-amine is a type of 8-quinolinamine . 8-Quinolinamines have been found to exhibit potent in vitro antimalarial activity . They act on the Plasmodium species , particularly Plasmodium falciparum , Plasmodium vivax , Plasmodium malariae , and Plasmodium ovale . These are the parasites responsible for causing malaria, one of the most prevalent protozoan parasitic diseases .
Mode of Action
It is known that quinoline-based compounds, such as quinine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin . This disruption in the parasite’s normal functioning leads to its death, thereby treating the malaria infection.
Biochemical Pathways
It is known that quinoline-based compounds affect thehemoglobin digestion pathway of the malaria parasite . By interfering with this pathway, these compounds prevent the parasite from obtaining the necessary nutrients from the host’s red blood cells, leading to the parasite’s death .
Result of Action
The primary result of the action of 3-Methoxyquinolin-8-amine is the death of the malaria parasite . By interfering with the parasite’s ability to digest hemoglobin, the compound deprives the parasite of essential nutrients, leading to its death . This results in the clearance of the parasite from the host’s body, thereby treating the malaria infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2-chloroquinoline under specific conditions to yield the desired product. Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy and amine groups onto the quinoline ring .
Industrial Production Methods
Industrial production of 3-Methoxyquinolin-8-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
3-Methoxyquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Methoxyquinolin-8-amine can yield quinoline-8-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Methoxyquinolin-8-amine include:
Uniqueness
What sets 3-Methoxyquinolin-8-amine apart from these similar compounds is its unique combination of a methoxy group at the 3-position and an amine group at the 8-position. This specific arrangement of functional groups contributes to its distinct biological activities and makes it a valuable compound for various research applications .
属性
IUPAC Name |
3-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQOAXQZYTWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
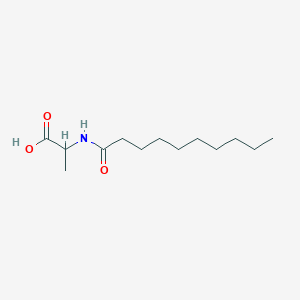
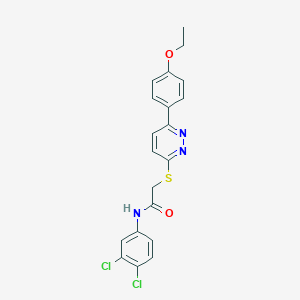
![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
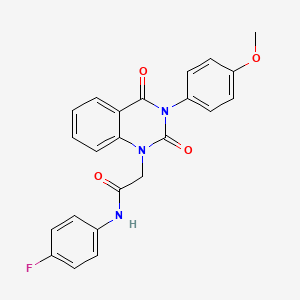
![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)

![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2408737.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)


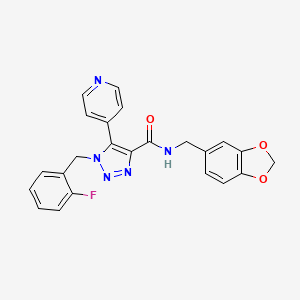
![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)
